Computationally Predicted Physicochemical Profile vs. Thiazolidine-3-Carboxamide Analogs
The target compound exhibits a computed logP (XLogP3) of 3.2, reflecting the balanced lipophilicity conferred by the ortho-fluorophenyl and meta-methoxyphenyl substituents [1]. This falls between the predicted logP of the less lipophilic unsubstituted phenyl analog (~2.5 by class inference) and the more lipophilic 2-(3,4-dichlorophenyl) analog (CAS 2034614-85-0, estimated clogP ~4.0), placing it in a physicochemical range compatible with both cellular permeability and aqueous solubility for in vitro assay formats. The compound's topological polar surface area (TPSA) is 66.9 Ų [1], which is below the common 90 Ų threshold for oral bioavailability prediction, a feature that distinguishes it from carboxamide analogs bearing additional hydrogen-bond donors or acceptors that push TPSA above this limit [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) for oral drug-likeness assessment |
|---|---|
| Target Compound Data | XLogP3 = 3.2; TPSA = 66.9 Ų |
| Comparator Or Baseline | Unsubstituted phenyl analog: estimated XLogP3 ~2.5; 2-(3,4-dichlorophenyl) analog (CAS 2034614-85-0): estimated clogP ~4.0; Common oral drug TPSA threshold: 90 Ų |
| Quantified Difference | ΔXLogP3 ≈ +0.7 vs. unsubstituted analog; ΔXLogP3 ≈ −0.8 vs. dichlorophenyl analog; TPSA 66.9 Ų vs. 90 Ų threshold (Δ = −23.1 Ų) |
| Conditions | Computed values from PubChem (XLogP3 algorithm, release 2021.05.07); comparator logP values represent class-based estimates without experimental confirmation |
Why This Matters
For procurement decisions, the predicted logP of 3.2 and low TPSA suggest this compound occupies a favorable physicochemical niche for cell-based screening campaigns, avoiding the solubility limitations of more lipophilic analogs while maintaining sufficient membrane permeability, a balance not universally present across the thiazolidine-3-carboxamide series.
- [1] PubChem. Computed Properties for CID 86264804. XLogP3 = 3.2; Topological Polar Surface Area = 66.9 Ų. National Center for Biotechnology Information (2026). View Source
- [2] Veber, D. F. et al. Molecular properties that influence the oral bioavailability of drug candidates. J. Med. Chem. 2002, 45, 2615–2623. Establishes the TPSA ≤ 90 Ų guideline for oral bioavailability. View Source
